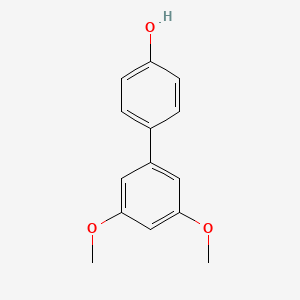

![molecular formula C38H41O4P B6338586 (11bR)-8,9,10,11,12,13,14,15-八氢-4-羟基-2,6-双(2,4,6-三甲苯基)-4-氧化-二萘[2,1-d:1',2'-f][1,3,2]二氧杂膦菲,98%(99% ee) CAS No. 1011465-23-8](/img/structure/B6338586.png)

(11bR)-8,9,10,11,12,13,14,15-八氢-4-羟基-2,6-双(2,4,6-三甲苯基)-4-氧化-二萘[2,1-d:1',2'-f][1,3,2]二氧杂膦菲,98%(99% ee)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

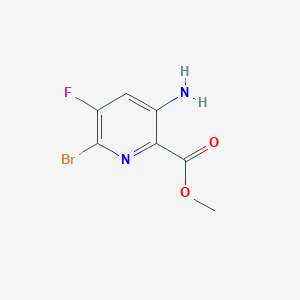

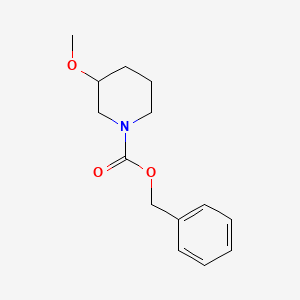

The compound “(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 98% (99% ee)” is a chiral monophosphite ligand . It is used for the asymmetric borylation of C (sp 3) H bonds .

Synthesis Analysis

The synthesis of this compound involves the reaction of ®-BINOL with phosphorus trichloride in the presence of triethylamine in dimethyl formamide (DMF) . Following phosphate formation, it is very important that the hydrolysis product is carefully stirred with hydrochloric acid solution to make sure that the product is not contaminated with salts or heavy metal impurities from earlier steps in the synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core . The compound has a molecular weight of 700.72 .

Chemical Reactions Analysis

This compound is used as a catalyst in chemical reactions, particularly in the asymmetric borylation of C (sp 3) H bonds . This suggests that it can facilitate the transfer of a boron atom to a carbon atom in an enantioselective manner .

Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 184.9–186.5°C . It is freely soluble in dichloromethane, chloroform, and most organic solvents .

科学研究应用

Asymmetric Synthesis

The compound is used as a chiral ligand in asymmetric synthesis, which is crucial for producing enantiomerically pure substances. It can facilitate asymmetric hydrogenation reactions, where prochiral substrates are converted into chiral products with high enantioselectivity . This application is particularly valuable in pharmaceutical research for the development of drugs with specific chirality-dependent biological activities.

Catalysis

In catalysis, this compound serves as a ligand that can bind to transition metals, forming catalysts for various chemical reactions . These catalysts can be employed in enantioselective Friedel-Crafts reactions, which are used to synthesize complex organic molecules with high precision.

Organocatalysis

It finds application in organocatalysis, acting as an organocatalyst that can mediate various organic transformations . This includes asymmetric reductive amination and counteranion-directed catalysis, which are pivotal in synthesizing complex organic compounds.

Green Chemistry

Lastly, the compound’s role in green chemistry is emerging, as it can be used in conjunction with iridium complexes to catalyze environmentally friendly reactions using hydrogen gas. This reduces the reliance on toxic solvents and promotes sustainable chemical practices .

安全和危害

属性

IUPAC Name |

13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41O4P/c1-21-15-23(3)33(24(4)16-21)31-19-27-11-7-9-13-29(27)35-36-30-14-10-8-12-28(30)20-32(34-25(5)17-22(2)18-26(34)6)38(36)42-43(39,40)41-37(31)35/h15-20H,7-14H2,1-6H3,(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGPFPVKSVWLIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B6338536.png)